![molecular formula C9H6N2O B1603144 1-Oxoisoindoline-4-carbonitrile CAS No. 435273-34-0](/img/structure/B1603144.png)
1-Oxoisoindoline-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-Oxoisoindoline-4-carbonitrile has been described in various studies. For instance, an efficient synthesis of 3-oxoisoindolines was described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of 12 heavy atoms, 6 of which are aromatic . The compound has a molar refractivity of 46.11 .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is not a BBB permeant . It’s not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.92 cm/s .Scientific Research Applications
1-Oxoisoindoline-4-carbonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. This compound has also been used in the synthesis of polymers, dyes, and catalysts. This compound is also used in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been used in the synthesis of organic light-emitting diodes (OLEDs).
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized from 2-carboxybenzaldehyde, tmscn and benzylic or aliphatic amines using a strecker approach with osu-6 as the catalyst . The reaction can generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Advantages and Limitations for Lab Experiments
1-Oxoisoindoline-4-carbonitrile has several advantages for laboratory experiments. This compound is easy to synthesize, and it is a versatile building block for creating new molecules and compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. This compound also has a low toxicity, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in reactions that require high temperatures.
Future Directions
There are several potential future directions for 1-Oxoisoindoline-4-carbonitrile. This compound could be used in the development of new pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials. This compound could also be used in the synthesis of organic light-emitting diodes (OLEDs). Additionally, this compound could be used in the development of new catalysts and dyes. Finally, this compound could be used to study the biochemical and physiological effects of the compound on the body.
Safety and Hazards
properties
IUPAC Name |
1-oxo-2,3-dihydroisoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUNOHDSYZHSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622018 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435273-34-0 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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